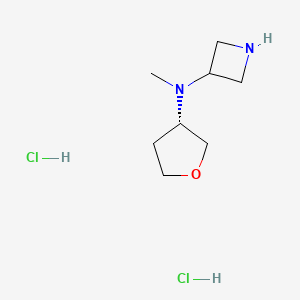

(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride

描述

(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride (CAS: 1403767-08-7, MFCD22581531) is a chiral amine derivative featuring a four-membered azetidine ring, a methyl group, and a tetrahydrofuran (THF) substituent. Its stereochemistry (S-configuration) and dihydrochloride salt form enhance solubility and stability for research applications. Key attributes include a purity of ≥95% (HPLC) and structural versatility, making it a candidate for medicinal chemistry and drug discovery .

属性

IUPAC Name |

N-methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSMFNFSSFRRBA-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCOC1)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCOC1)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

- IUPAC Name : (S)-N-methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride

- Molecular Weight : 229.15 g/mol

- Purity : 95%

- InChI Key : UWSMFNFSSFRRBA-KLXURFKVSA-N

The compound acts primarily as a selective modulator in various biological systems. Its structure allows it to interact with specific receptors and enzymes, influencing cellular pathways related to proliferation and apoptosis. Notably, its azetidine ring contributes to its ability to bind effectively to target sites.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

-

Cell Proliferation Inhibition :

- In vitro assays have shown that the compound inhibits cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells.

- The IC50 values for these cell lines were reported as follows:

- Mechanism of Action :

Antimicrobial Activity

The compound also shows promising antibacterial properties:

- Minimum Inhibitory Concentrations (MIC) :

- Selectivity and Safety :

Case Studies and Research Findings

科学研究应用

Medicinal Chemistry

(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride is being investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological systems effectively, making it a candidate for developing drugs targeting various conditions.

Case Study: Antimicrobial Activity

Research has indicated that azetidine derivatives exhibit antimicrobial properties. For instance, a study showed that certain azetidine compounds can inhibit the growth of pathogenic bacteria, which could lead to the development of new antibiotics .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to the creation of novel compounds with desired properties.

Synthetic Pathways

Recent advancements have highlighted synthetic strategies involving azetidines, including:

- Functionalization Reactions : These reactions allow for the introduction of various functional groups onto the azetidine ring, enhancing its reactivity and potential applications .

- Building Blocks for Peptides : The compound can be utilized as a building block in peptide synthesis, contributing to the development of peptide-based therapeutics .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s unique profile can be contextualized against analogs with modifications to the amine substituent, core ring structure, or heterocyclic moieties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

Physicochemical and Pharmacological Properties

- Solubility and Stability : The THF moiety in the reference compound likely improves solubility compared to analogs like N-Methylazetidin-3-amine dihydrochloride, which lacks oxygen-containing heterocycles. Oxetane-containing analogs (e.g., CAS 1403767-34-9) may exhibit reduced solubility due to smaller ring size and lower polarity .

- Stereochemical Impact : The (S)-configuration is critical for target binding specificity. For example, the (S)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride (CAS 1286208-17-0) shows enhanced receptor affinity compared to its (R)-isomer, highlighting the role of chirality .

准备方法

Synthetic Route to 3-Aminomethyl Tetrahydrofuran

The preparation involves a multi-step catalytic process starting from maleic glycol:

| Step | Reactants & Conditions | Catalyst(s) | Product | Reaction Time & Temp |

|---|---|---|---|---|

| 1 | Maleic glycol cyclization | Modified montmorillonite, hydroxyapatite (HPA), or alumina | 2,5-Dihydrofuran | 6-12 h, 120-150 °C |

| 2 | 2,5-Dihydrofuran + water gas | Metal catalyst (cobalt carbonyl, bis(triphenylphosphine) platinum dichloride, or rhodium carbonyl hydride), halogenated diphosphinium ion salt cocatalyst | 3-Formyl tetrahydrofuran | 12-24 h, 50-100 °C, 0.1-3 MPa |

| 3 | 3-Formyl tetrahydrofuran + NH3 + H2 | Hydroxyapatite-supported nickel catalyst | 3-Aminomethyl tetrahydrofuran | 3-6 h, 40-60 °C, 0.1-1 MPa |

Catalyst Preparation for Step 3:

- Hydroxyapatite is suspended in acetone.

- Nickel acetate acetone solution is added dropwise over 2 hours.

- Stirred at 55 °C for 20 hours.

- Solvent evaporated; product dried at 40 °C for 12 hours.

- Calcined at 280 °C for 3 hours to yield the supported nickel catalyst.

- Ammonia to hydrogen volume ratio is 1:1.

- Solvents used include methanol, ethanol, or isopropanol.

This method ensures high selectivity and yield of the 3-aminomethyl tetrahydrofuran intermediate, critical for the subsequent azetidine synthesis.

Formation of the Azetidine Ring and Functionalization

The azetidine ring formation and N-methylation are crucial steps to obtain the target compound.

Azetidine Derivative Preparation

According to patent US8207355B2, azetidine derivatives can be synthesized via:

- Cyclization reactions involving haloalkyl amines or suitable precursors.

- Functional group transformations such as reductive amination or nucleophilic substitution.

- Use of methylating agents to introduce the N-methyl group on the azetidine nitrogen.

Although specific details on the preparation of (S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride are limited, the general approach involves coupling the 3-aminomethyl tetrahydrofuran intermediate with azetidine precursors under controlled conditions, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.

Summary Table of Preparation Methods

| Stage | Key Reactants | Catalyst/System | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Maleic glycol | Modified montmorillonite/HPA/alumina | 120-150 °C, 6-12 h | 2,5-Dihydrofuran | Cyclization |

| 2 | 2,5-Dihydrofuran + water gas | Co carbonyl / Pt or Rh complex + halogenated diphosphinium salt | 50-100 °C, 12-24 h, 0.1-3 MPa | 3-Formyl tetrahydrofuran | Formylation |

| 3 | 3-Formyl tetrahydrofuran + NH3 + H2 | Hydroxyapatite-supported Ni catalyst | 40-60 °C, 3-6 h, 0.1-1 MPa | 3-Aminomethyl tetrahydrofuran | Reductive amination |

| 4 | 3-Aminomethyl tetrahydrofuran + azetidine precursor | Methylating agents, cyclization | Variable | (S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine | Followed by dihydrochloride salt formation |

Research Findings and Analytical Notes

- The use of hydroxyapatite-supported nickel catalyst enables mild reductive amination with high efficiency and selectivity.

- The control of gas pressures and temperature is critical to avoid side reactions and ensure stereochemical integrity.

- The dihydrochloride salt form improves compound stability and facilitates purification.

- Metal catalysts such as rhodium and platinum complexes in the formylation step enhance reaction rates and yields.

- The synthetic route is scalable and amenable to industrial production due to the use of heterogeneous catalysts and relatively mild conditions.

常见问题

Basic: What are the recommended synthetic routes for (S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride?

Methodological Answer:

The synthesis of this compound typically involves:

- Step 1 : Formation of the azetidin-3-amine core via cyclization of β-amino alcohols or reductive amination of ketones .

- Step 2 : Stereoselective introduction of the tetrahydrofuran-3-yl group using chiral catalysts or enantiomerically pure intermediates (e.g., (S)-tetrahydrofuran-3-ol derivatives) .

- Step 3 : Methylation of the secondary amine using methyl iodide or dimethyl sulfate under controlled pH to avoid over-alkylation .

- Step 4 : Salt formation with HCl in polar solvents (e.g., ethanol/water mixtures) to yield the dihydrochloride form .

Key Considerations : Monitor reaction progress via TLC or HPLC (C18 column, 0.1% TFA in mobile phase) to ensure >95% purity .

Basic: How is the compound characterized for structural confirmation and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and substitution patterns. Compare chemical shifts with analogs like (R)-N-Methyltetrahydrofuran-3-amine hydrochloride (δH 3.4–3.8 ppm for tetrahydrofuran protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., CHClNO, theoretical [M+H]: 241.09) .

- HPLC Analysis : Utilize reverse-phase chromatography (e.g., 98.34% purity confirmed via method in ).

- Chiral Purity : Assess enantiomeric excess using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

Basic: What is the pharmacological significance of the tetrahydrofuran and azetidine motifs in this compound?

Methodological Answer:

- Azetidine : Enhances metabolic stability and bioavailability by reducing amide bond hydrolysis compared to pyrrolidine .

- Tetrahydrofuran : Improves solubility and membrane permeability via hydrogen bonding with polar residues in target proteins (e.g., kinase inhibitors) .

Example : Analogous compounds with tetrahydrofuran-3-yl groups show activity in kinase inhibition assays (IC < 100 nM in VEGFR2/KDR models) .

Advanced: How to resolve contradictions in bioactivity data across different assay conditions?

Methodological Answer:

- Hypothesis Testing : Compare results under varied pH (e.g., 6.5 vs. 7.4) to assess protonation effects on receptor binding .

- Data Normalization : Use internal controls (e.g., puromycin dihydrochloride for cytotoxicity assays) to standardize cell viability metrics .

- Kinetic Studies : Perform time-dependent IC measurements to rule out off-target effects or compound degradation .

Case Study : Contradictory IC values in kinase assays may arise from differences in ATP concentrations (e.g., 1 mM vs. 10 µM) .

Advanced: What strategies ensure enantiomeric purity during scale-up synthesis?

Methodological Answer:

- Chiral Resolution : Use diastereomeric salt crystallization (e.g., tartaric acid derivatives) or enzymatic resolution with lipases .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings for stereocontrol .

- Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry at critical intermediates .

Advanced: How to optimize stability studies for this hygroscopic dihydrochloride salt?

Methodological Answer:

- Storage Conditions : Test stability at 0–6°C (short-term) vs. -20°C (long-term) under nitrogen atmosphere to prevent HCl loss .

- Degradation Pathways : Use LC-MS to identify byproducts (e.g., free base formation under high humidity) .

- Excipient Screening : Evaluate stabilizers like mannitol or cyclodextrins in lyophilized formulations .

Advanced: How does computational modeling aid in predicting target interactions?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to kinases (e.g., VEGFR2) with the azetidine nitrogen as a key H-bond donor .

- MD Simulations : Assess conformational flexibility of the tetrahydrofuran ring in aqueous vs. lipid bilayer environments .

- SAR Analysis : Compare with analogs (e.g., N-(oxetan-3-yl)azetidin-3-amine derivatives) to optimize steric and electronic effects .

Advanced: How to address discrepancies in solubility data across solvents?

Methodological Answer:

- Solvent Screening : Test DMSO, ethanol, and water mixtures with sonication (e.g., ≥99.4 mg/mL in HO observed in ).

- pH-Solubility Profile : Measure solubility at pH 1–7 using phosphate buffers to correlate with ionization states .

- Co-solvent Systems : Evaluate PEG 400 or Tween-80 for in vivo formulations .

Advanced: What analytical methods differentiate degradation products from synthetic impurities?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and oxidative conditions (HO) .

- Impurity Profiling : Use HRMS and -NMR to distinguish between HCl loss (m/z shift -36.46) vs. oxidation byproducts .

- Reference Standards : Synthesize and characterize potential degradants (e.g., free base form) for spiking experiments .

Advanced: How to design a robust protocol for in vitro/in vivo correlation (IVIVC)?

Methodological Answer:

- In Vitro Release : Use Franz diffusion cells with synthetic membranes to simulate bioavailability .

- Pharmacokinetic Modeling : Compare AUC and C in rodent models with in vitro dissolution rates .

- Metabolite Tracking : Identify major metabolites (e.g., N-demethylated derivatives) via LC-MS/MS in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。